BE“GHE Foundational & Exploratory

Check Availability & Pricing

(S,E)-Cyclooct-2-enol CAS number and chemical
Identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (S,E)-Cyclooct-2-enol

Cat. No.: B12378701

An In-depth Technical Guide to (S,E)-Cyclooct-2-
enol

This technical guide provides a comprehensive overview of (S,E)-Cyclooct-2-enol, a chiral
cyclic alcohol of interest to researchers, scientists, and professionals in drug development. Due
to the limited specific literature on this particular stereocisomer, this guide also draws upon
information from closely related analogues to provide a broader context for its potential
synthesis, properties, and applications.

Chemical Identifiers and Properties

(S,E)-Cyclooct-2-enol is a specific stereoisomer of cyclooct-2-enol. The chemical identifiers
and key properties are summarized below. Spectroscopic data such as NMR, HPLC, and LC-
MS are often available from commercial suppliers upon request.
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Identifier Value

CAS Number 93301-76-9

Molecular Formula CsH140

Molecular Weight 126.20 g/mol

Canonical SMILES C1CC--INVALID-LINK--O

InChl Key UJZBDMYKNUWDPM-VIDIWAITSA-N
Synonyms (S,E)-Cyclooct-2-en-1-ol

Synthesis and Experimental Protocols

The enantioselective synthesis of specific chiral cyclooctenol isomers is a challenging task in
organic chemistry. While a detailed, peer-reviewed synthesis protocol specifically for (S,E)-
Cyclooct-2-enol is not readily available in the public domain, a plausible synthetic approach
can be extrapolated from established methods for analogous chiral cyclic alcohols. One such
common strategy involves the kinetic resolution of a racemic mixture or an asymmetric
reduction of a corresponding ketone.

Below is a representative experimental protocol for an asymmetric reduction, a common
method for producing chiral alcohols.

Representative Experimental Protocol: Asymmetric Reduction for the Preparation of (S,E)-
Cyclooct-2-enol

Objective: To synthesize (S,E)-Cyclooct-2-enol from (E)-cyclooct-2-enone via asymmetric
transfer hydrogenation.

Materials:
e (E)-cyclooct-2-enone
 Isopropanol (i-PrOH)

e Chiral Ruthenium catalyst (e.g., (S,S)-Ts-DENEB™)
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e Potassium hydroxide (KOH)

e Anhydrous toluene

o Diethyl ether (Et20)

e Saturated aqueous ammonium chloride (NH4Cl)
e Anhydrous magnesium sulfate (MgSQOa)

« Silica gel for column chromatography

e Hexane and Ethyl acetate for elution

Procedure:

Catalyst Activation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon),
the chiral ruthenium catalyst (0.01 eq) is dissolved in anhydrous toluene.

o Reaction Setup: In a separate flask, (E)-cyclooct-2-enone (1.0 eq) is dissolved in a mixture
of isopropanol and toluene. A solution of KOH (0.1 eq) in isopropanol is added to this
mixture.

o Asymmetric Reduction: The catalyst solution is transferred to the solution of the enone. The
reaction mixture is stirred at a controlled temperature (e.g., 25 °C) and monitored by thin-
layer chromatography (TLC) for the disappearance of the starting material.

o Work-up: Upon completion, the reaction is quenched by the addition of saturated agqueous
NHa4Cl. The mixture is extracted with diethyl ether. The combined organic layers are washed
with brine, dried over anhydrous MgSOQa, filtered, and concentrated under reduced pressure.

 Purification: The crude product is purified by flash column chromatography on silica gel using
a gradient of ethyl acetate in hexane to afford the enantiomerically enriched (S,E)-Cyclooct-
2-enol.

o Characterization: The structure and enantiomeric excess of the final product are confirmed
by NMR spectroscopy and chiral HPLC analysis.
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Potential Applications in Research and Drug
Development

While specific applications for (S,E)-Cyclooct-2-enol are not extensively documented, the
structural motif of a chiral cyclic alcohol is a valuable building block in medicinal chemistry. The
applications of related trans-cyclooctene derivatives provide insight into its potential utility.

o Chiral Building Block: Enantiomerically pure cyclic alcohols are crucial intermediates in the
total synthesis of complex natural products and pharmaceuticals. The stereochemistry of the
alcohol and the geometry of the double bond in (S,E)-Cyclooct-2-enol can be used to
control the stereochemical outcome of subsequent reactions.

» Bioorthogonal Chemistry: Trans-cyclooctenes are well-known for their application in strain-
promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder
(IEDDA) reactions, which are key examples of "click chemistry". These reactions are
bioorthogonal, meaning they can proceed within a biological system without interfering with
native biochemical processes. While (S,E)-Cyclooct-2-enol itself is not the reactive species,
it can serve as a precursor to more complex trans-cyclooctene probes and linkers for
labeling biomolecules in living cells.

e Ligand Synthesis: Chiral alcohols are often used as starting materials for the synthesis of
chiral ligands for asymmetric catalysis. These ligands can be used to prepare other chiral
molecules with high enantioselectivity.

Visualizations

The following diagrams illustrate a potential synthetic pathway and a conceptual workflow for
the application of (S,E)-Cyclooct-2-enol.
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Synthetic Pathway for (S,E)-Cyclooct-2-enol
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Caption: A plausible synthetic route to (S,E)-Cyclooct-2-enol.
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Conceptual Application Workflow
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Caption: A conceptual workflow for the application of (S,E)-Cyclooct-2-enol derivatives.

¢ To cite this document: BenchChem. [(S,E)-Cyclooct-2-enol CAS number and chemical
identifiers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b12378701#s-e-cyclooct-2-enol-cas-number-and-
chemical-identifiers]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b12378701?utm_src=pdf-body-img
https://www.benchchem.com/product/b12378701?utm_src=pdf-body
https://www.benchchem.com/product/b12378701#s-e-cyclooct-2-enol-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b12378701#s-e-cyclooct-2-enol-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b12378701#s-e-cyclooct-2-enol-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b12378701#s-e-cyclooct-2-enol-cas-number-and-chemical-identifiers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12378701?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

